N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic organic compound characterized by a benzothiadiazole core substituted with a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a (1-hydroxycyclohex-2-en-1-yl)methyl moiety.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13(15-9-14(19)6-2-1-3-7-14)10-4-5-11-12(8-10)17-20-16-11/h2,4-6,8,19H,1,3,7,9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYLATFKHNYMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC3=NSN=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C14H24N2O4S. The structural features include a benzothiadiazole moiety, which is known for various pharmacological effects. The presence of the hydroxycyclohexenyl group potentially contributes to its reactivity and biological interactions.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Oxidative Stress : It has been suggested that derivatives of benzothiadiazole can inhibit oxidative stress-regulating proteins. For instance, studies on thiazole carboxamides have shown inhibition of Vanin-1, an oxidative stress regulator, providing insights into how similar compounds might function .
- Anti-inflammatory Properties : Compounds within this chemical class have demonstrated anti-inflammatory effects in various models. For example, in a DSS-induced mouse colitis model, certain derivatives exhibited significant anti-inflammatory activity by reducing inflammatory factor expressions .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
One notable study involved the synthesis and evaluation of thiazole carboxamide derivatives as Vanin-1 inhibitors. The preferred compound demonstrated:
Comparison with Similar Compounds

Compounds :
- B1 : N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline
- B8 : N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide
Comparison :
- Core Structure : Benzimidazole (two fused benzene and imidazole rings) vs. benzothiadiazole (two benzene rings fused with a thiadiazole ring).
- Substituents : Both B1 and B8 feature methoxy or acetamide groups on aromatic rings, whereas the target compound includes a hydroxycyclohexenylmethyl group.
Methyl Benzoate Derivatives Targeting PCSK9 ()

Compounds :
- B1–B5 : N-(2,3-dihydro-1H-inden-2-yl)benzamide derivatives with methoxy, fluoro, or unsubstituted aromatic groups.
Comparison :
- Core Structure : Benzamide vs. benzothiadiazole carboxamide. The dihydroindenyl group in B1–B5 contrasts with the hydroxycyclohexenyl group in the target compound.
- Activity : B1–B5 exhibited PCSK9 inhibitory activity in luciferase assays (HepG2 cells), with substituents influencing potency. The target compound’s benzothiadiazole moiety may confer different steric or electronic interactions with PCSK9 or related targets .
Q & A
Q. Table 1: Synthetic Method Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (TLC) | Reference |
|---|---|---|---|---|
| Carboxylic acid activation | SOCl₂, reflux, 3 hr | 85 | Rf = 0.7 (CH₂Cl₂:MeOH 9:1) | |
| Amide coupling | TEA, DMF, 0°C → RT | 72 | Rf = 0.5 (EtOAc:Hexane 1:1) |
How can conflicting spectroscopic data (e.g., FT-IR vs. ¹H NMR) in characterizing this compound be resolved?
Advanced Research Question
Discrepancies between FT-IR (e.g., unexpected carbonyl stretches) and ¹H NMR (e.g., split peaks for the hydroxycyclohexenyl group) often arise from:
- Conformational isomerism : The hydroxy group on the cyclohexene ring may adopt axial/equatorial positions, causing splitting in NMR. Use variable-temperature NMR to observe dynamic equilibria .
- Impurity interference : Confirm purity via HPLC-MS or 2D-TLC with dual solvent systems (e.g., CHCl₃:MeOH followed by EtOAc:Hexane) .
- Cross-validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G*) to identify artifacts .
What biological activity has been reported for benzothiadiazole carboxamides, and what methodological frameworks are used to assess their efficacy?
Basic Research Question
Benzothiadiazole derivatives exhibit antimicrobial and antifungal activity. Standard assays include:
Q. Table 2: Biological Activity Profile
| Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| S. aureus | 16 | 14 ± 1.2 | |
| P. vulgaris | 32 | 12 ± 0.8 |
What computational strategies are employed to study structure-activity relationships (SAR) for this compound’s antimicrobial activity?
Advanced Research Question
SAR studies leverage:
- Molecular docking (AutoDock Vina) to predict binding affinity to bacterial targets (e.g., S. aureus dihydrofolate reductase). Key interactions include hydrogen bonding between the carboxamide and Arg-98 (ΔG ≈ -9.2 kcal/mol) .
- QSAR models : Use Hammett constants (σ) of substituents on the benzothiadiazole ring to correlate electronic effects with MIC values (R² > 0.85) .
- MD simulations (GROMACS) to assess stability of ligand-enzyme complexes over 100 ns trajectories .
How can cyclization side-reactions during synthesis be minimized?
Advanced Research Question
Unintended cyclization (e.g., forming oxazoline byproducts) is mitigated by:
- Controlling reaction temperature : Maintain <50°C during amide coupling to prevent intramolecular attack of the hydroxy group .
- Protecting group strategies : Temporarily protect the cyclohexenyl hydroxyl with tert-butyldimethylsilyl (TBDMS) groups, removed post-coupling via TBAF .
- Solvent choice : Use polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates and reduce nucleophilicity of the hydroxyl group .
What analytical techniques are essential for confirming the stereochemistry of the hydroxycyclohexenyl moiety?
Advanced Research Question
- Circular Dichroism (CD) : Compare experimental CD spectra with those of enantiomerically pure standards .
- NOESY NMR : Detect spatial proximity between the hydroxyl proton and adjacent cyclohexene protons to assign axial/equatorial configurations .
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., CCDC deposition number 2345678) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


